molecular formula C14H14BrNO2S B2764745 3-bromo-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide CAS No. 1448129-47-2

3-bromo-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide

Cat. No. B2764745
CAS RN: 1448129-47-2
M. Wt: 340.24
InChI Key: JTGJFZFEXCEGKD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, the autopolymerization reaction is one of the synthesis methods of polythiophenes using halogenated thiophene derivatives . Another method involves the catalytic protodeboronation of alkyl boronic esters .


Chemical Reactions Analysis

The autopolymerization reaction of 2-bromo-3-methoxythiophene has been studied, and it was found that when brominated alkoxythiophene was used as a monomer, hydrogen bromide gas was generated to act not only as a catalyst of the polymerization reaction but also as an acid to cleave the alkoxyl group .

Scientific Research Applications

Antiviral Activity

Indole derivatives, which share structural similarities with 3-bromo-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide , have been reported to exhibit significant antiviral activities . These compounds can inhibit the replication of various RNA and DNA viruses, including influenza and Coxsackie B4 virus . The presence of the indole nucleus, which is a common feature in many synthetic drug molecules, contributes to high-affinity binding to multiple receptors, making these derivatives potent candidates for antiviral drug development.

Antibacterial Activity

The antibacterial potential of indole derivatives is well-documented. Synthetic efforts towards complex natural product scaffolds, such as bis-indole alkaloids, have shown significant overlap with antibacterial marine bis-indoles. These compounds, including those with brominated indole rings, have demonstrated efficacy against methicillin-sensitive and -resistant Staphylococcus aureus . This suggests that 3-bromo-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide could be explored for its antibacterial properties, potentially contributing to the treatment of resistant bacterial infections.

Antitubercular Activity

Indole derivatives have also been investigated for their antitubercular activity . Compounds derived from indole have been tested against Mycobacterium tuberculosis and Mycobacterium bovis , showing promising results in both active and dormant states . This indicates that 3-bromo-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide may serve as a valuable lead compound for the development of new antitubercular agents.

Antioxidant Properties

The indole nucleus is known to impart antioxidant properties to its derivatives. These compounds can neutralize free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders . Research into the antioxidant capacity of 3-bromo-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide could lead to the development of novel therapeutic agents for managing oxidative damage.

Anti-inflammatory and Analgesic Effects

Thiophene derivatives, which are part of the structure of the compound , have been recognized for their anti-inflammatory and analgesic effects . These properties make them suitable for the treatment of pain and inflammation-related conditions. Further research into 3-bromo-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide could uncover new options for pain management and inflammation control.

Anticancer Activity

Both indole and thiophene moieties are associated with anticancer activity . They have been found to induce apoptosis and inhibit the proliferation of cancer cells . The dual presence of these moieties in 3-bromo-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide makes it a compound of interest for cancer research, with the potential to lead to the discovery of new anticancer drugs.

Future Directions

The future directions for the study of “3-bromo-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide” and similar compounds could involve further exploration of their potential applications in medicine, functional materials, and photoresponsive dyes . Additionally, more research could be done to improve the synthesis methods and understand the mechanisms of action of these compounds .

properties

IUPAC Name

3-bromo-N-(2-methoxy-2-thiophen-3-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO2S/c1-18-13(11-5-6-19-9-11)8-16-14(17)10-3-2-4-12(15)7-10/h2-7,9,13H,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTGJFZFEXCEGKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC(=CC=C1)Br)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-N-[2-methoxy-2-(thiophen-3-YL)ethyl]benzamide

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